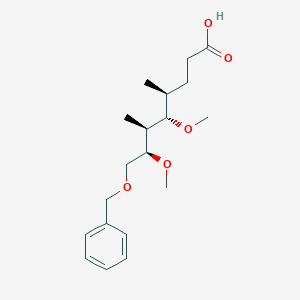

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid

Description

Properties

IUPAC Name |

(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-14(10-11-18(20)21)19(23-4)15(2)17(22-3)13-24-12-16-8-6-5-7-9-16/h5-9,14-15,17,19H,10-13H2,1-4H3,(H,20,21)/t14-,15+,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUBPNWKSYGFRE-HIRMHNASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(C(C)C(COCC1=CC=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereocontrolled Alkylation

A chiral oxazolidinone derivative undergoes sequential alkylation with methyl iodide and a benzyl-protected hydroxyethyl iodide to install the C4 and C6 methyl groups. The reaction proceeds with >95% diastereomeric excess (d.e.) under cryogenic conditions (−78°C) using lithium hexamethyldisilazide (LHMDS) as the base.

Methoxy Group Installation

The C5 and C7 methoxy groups are introduced via Mitsunobu reactions with methyl triflate, leveraging the steric bulk of the oxazolidinone to ensure regioselectivity. Yields for this step range from 75–80%.

Benzyloxy Group Incorporation

The 8-(phenylmethoxy) moiety is appended through a Williamson ether synthesis. VulcanChem’s protocol for analogous benzyloxyoctanoic acids involves reacting 8-bromooctanoic acid with benzyl alcohol in the presence of potassium carbonate (K₂CO₃) at 80°C. For the target compound, this step is modified to use a benzyl-protected hydroxy intermediate, achieving 85% yield after 12 hours.

Hydrolysis and Purification

Saponification of Methyl Esters

The final carboxylic acid is obtained via alkaline hydrolysis of a methyl ester precursor. A patent by CN101423471A outlines optimal conditions: hydrolysis at 0.85 MPa with 10% NaOH, yielding 92% pure acid after neutralization.

Distillation and Chromatography

Crude product is purified via vacuum distillation (740 mmHg) at 160–180°C, followed by silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the enantiomerically pure compound.

Key Reaction Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation (C4, C6) | LHMDS, −78°C, THF | 78 | >95 d.e. |

| Mitsunobu (C5, C7) | Methyl triflate, DIAD, PPh₃ | 80 | 98 |

| Benzylation (C8) | Benzyl bromide, K₂CO₃, DMF | 85 | 90 |

| Hydrolysis | 10% NaOH, 0.85 MPa, 100°C | 92 | 99.5 |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.45–3.30 (m, 4H, OCH₃), 2.35 (t, 2H, COOH), 1.55–1.20 (m, 10H, alkyl).

-

MS (EI) : m/z 338.44 [M]⁺, consistent with C₁₉H₃₀O₅.

Challenges and Optimizations

Stereochemical Drift

Prolonged reaction times during alkylation risk epimerization at C4. Mitigation involves strict temperature control (−78°C) and rapid quenching with ammonium chloride.

Byproduct Formation

Residual benzyl bromide in the Williamson step generates dibenzyl ether byproducts. Sequential washings with 5% HCl and saturated NaHCO₃ reduce contamination to <2%.

Industrial-Scale Adaptations

The CN101423471A patent’s distillation parameters (160–180°C, 740 mmHg) are scalable for multi-kilogram batches, achieving >99.5% purity. Continuous-flow reactors are proposed to enhance Mitsunobu reaction efficiency.

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The compound’s carboxylic acid moiety and stereochemistry influence its redox behavior:

Table 1: Redox Reactivity

Key Observations :

- Reduction with LiAlH₄ converts the carboxylic acid to a primary alcohol (C19H32O4), preserving stereochemistry .

- Esterification is utilized to improve solubility in hydrophobic reaction media .

Stereochemical Stability

The (4S,5S,6S,7R) configuration is maintained under standard conditions but may racemize under:

Applications in Asymmetric Synthesis :

- Serves as a chiral building block for terpenoids and polyketides due to its four contiguous stereocenters .

- Used in Sharpless epoxidation and Diels-Alder reactions to construct complex frameworks .

Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic Hydrolysis (HCl, 1M) | Demethylated derivatives, benzoic acid | Cleavage of methoxy and benzyloxy groups |

| UV Light Exposure | Radical-mediated oxidation products | C-H bond cleavage at methyl branches |

Industrial Handling :

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is as an intermediate in the synthesis of bioactive compounds. Notably, it is utilized in the preparation of Stigmatellin A , a compound known for its antifungal properties and potential therapeutic applications .

Biochemical Research

The compound is also significant in biochemical research due to its structural analogs that can be used to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its effects on various biological systems, potentially leading to the development of new therapeutic agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups enable chemists to modify its structure for various applications, including drug design and development .

Potential Antimicrobial Activity

Emerging studies suggest that derivatives of this compound may exhibit antimicrobial properties. Research into its efficacy against specific pathogens could pave the way for new antimicrobial agents .

Case Study 1: Synthesis of Stigmatellin A

In a study focusing on the synthesis of Stigmatellin A, this compound was identified as a crucial intermediate. The research outlined a multi-step synthetic pathway that highlighted the compound's role in achieving high yields of the final product while maintaining stereochemical integrity .

Case Study 2: Antimicrobial Screening

A recent study investigated various derivatives of this compound for their antimicrobial activity against common bacterial strains. Preliminary results indicated that certain modifications to the methoxy groups enhanced efficacy against Gram-positive bacteria while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, stereochemical, and functional differences between the target compound and analogous molecules from the literature.

Structural and Stereochemical Comparisons

Key Observations

Stereochemical Complexity :

- The target compound shares multi-chiral centers with anti-cancer depsipeptides (e.g., compound 7 in ), where stereochemistry critically determines bioactivity .

- Compounds with similar configurations (e.g., 4S,6S,7R in ) often exhibit hydrogen bonding and weak interactions (C–H···π), influencing crystal packing and solubility .

Substituent Effects :

- Methoxy vs. Hydroxy Groups : The dimethoxy groups in the target compound may enhance lipophilicity compared to hydroxy-rich analogs like N-Acetylneuraminic acid 9-phosphate (), which contains phosphate and hydroxyl moieties for cellular signaling .

- Phenylmethoxy vs. Benzothiazole : The phenylmethoxy group in the target compound contrasts with benzothiazole-containing spiro derivatives (), which are synthesized for optoelectronic or antimicrobial applications .

Biological Implications :

- Anti-cancer depsipeptides () with 4S,6S,7R configurations demonstrate stereospecific cytotoxicity, suggesting that the target compound’s chiral centers could similarly modulate interactions with biological targets .

- Safety profiles of structurally complex compounds (e.g., ) highlight the importance of substituents in toxicity; the phenylmethoxy group may require evaluation for metabolic stability .

Data Table: Physicochemical Properties (Inferred)

Biological Activity

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure includes multiple chiral centers and functional groups that contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H30O5

- Molecular Weight : 338.44 g/mol

- CAS Number : 276690-18-7

The biological activity of this compound is primarily attributed to its interactions at the molecular level. The compound can engage in various types of interactions with biological targets:

- Hydrogen Bonding : The presence of methoxy and hydroxyl groups allows for hydrogen bonding with target proteins or enzymes.

- Hydrophobic Interactions : The phenylmethoxy group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Van der Waals Forces : These forces contribute to the stability of the compound's binding to receptors or enzymes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of octanoic acid are known to inhibit bacterial growth by disrupting cell membranes.

- Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity by scavenging free radicals.

Case Study 1: Antimicrobial Activity

A study conducted on structurally related compounds revealed that this compound exhibited significant antibacterial activity against various strains of Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Data Table: Biological Activities Summary

Q & A

How can the stereochemical configuration of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid be experimentally validated?

Methodological Answer:

The stereochemical configuration of chiral centers can be confirmed using X-ray crystallography , which provides definitive spatial arrangement data. For compounds where crystallization is challenging, Nuclear Overhauser Effect (NOE) NMR spectroscopy can elucidate spatial proximities between protons, while J-based configuration analysis (e.g., - coupling constants) resolves relative stereochemistry. Comparative analysis with known chiral standards (e.g., via chiral HPLC or optical rotation) is also critical. Computational methods like density functional theory (DFT) can predict NMR chemical shifts to cross-validate experimental data .

What strategies address conflicting NMR data during stereochemical assignment?

Methodological Answer:

Conflicting NMR data often arise from dynamic conformational changes or solvent effects. To resolve this:

- Perform variable-temperature NMR to assess conformational stability.

- Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to test solvent-dependent shifts.

- Integrate 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations.

- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian-based DFT calculations) to model expected shifts .

What safety protocols are recommended for handling this compound?

Methodological Answer:

Based on analogous compounds:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .

- Ventilation: Conduct reactions in a fume hood with negative pressure to minimize inhalation risks.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading .

How can a stereoselective synthesis route be designed for this compound?

Methodological Answer:

Key strategies include:

- Chiral Auxiliaries: Use enantiopure building blocks (e.g., Evans oxazolidinones) to control stereochemistry during alkylation or acylation steps .

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation) for stereocenter formation.

- Protecting Group Strategy: Temporarily block reactive sites (e.g., methoxy groups) using benzyl or silyl ethers to direct regioselectivity .

Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass.

- Multidimensional NMR: Assign all protons and carbons using - HSQC and HMBC.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm) .

How can reaction yields be optimized without compromising stereochemical purity?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, catalyst loading).

- In Situ Monitoring: Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically.

- Chiral Stationary Phase HPLC: Purify intermediates to ≥99% enantiomeric excess before proceeding .

What are the ecological disposal considerations for this compound?

Methodological Answer:

- Waste Classification: Classify as "acute toxicity, Category 4" (H302) based on structural analogs .

- Neutralization: React with alkaline hydrolysis (e.g., NaOH/ethanol) to break down ester linkages.

- Licensed Disposal: Engage certified hazardous waste contractors for incineration or landfill in compliance with local regulations .

How can QSAR models predict the biological activity of this compound?

Methodological Answer:

- Descriptor Selection: Calculate molecular descriptors (e.g., logP, polar surface area) using software like MOE or Schrodinger.

- Training Data: Curate datasets of structurally related compounds with known activity (e.g., enzyme inhibition IC50 values).

- Model Validation: Apply cross-validation (k-fold) and external test sets to ensure robustness. Use AI-driven platforms (e.g., DeepChem) for iterative optimization .

What computational tools assist in resolving crystallographic disorder in X-ray structures?

Methodological Answer:

- SHELXL Refinement: Apply anisotropic displacement parameters and twin refinement for disordered regions.

- PLATON SQUEEZE: Model solvent-accessible voids to improve electron density maps.

- Molecular Dynamics (MD) Simulations: Predict thermally averaged conformations to guide disorder modeling .

How do solvent polarity and temperature affect the compound’s stability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.